N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The compound N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide features a multi-functionalized structure comprising:
- Aromatic backbone: A 5-(acetylamino)-2-methoxyphenyl group, providing hydrogen-bonding and hydrophobic interactions.
- Thieno[2,3-d]pyrimidinone core: A tricyclic system with 3,5,6-trimethyl and 4-oxo substituents, enhancing steric bulk and electronic modulation.
- Sulfanyl acetamide linker: Bridges the aromatic and heterocyclic moieties, contributing to conformational flexibility .
Properties
Molecular Formula |
C20H22N4O4S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H22N4O4S2/c1-10-11(2)30-18-17(10)19(27)24(4)20(23-18)29-9-16(26)22-14-8-13(21-12(3)25)6-7-15(14)28-5/h6-8H,9H2,1-5H3,(H,21,25)(H,22,26) |
InChI Key |
QYVGWYWFHXGUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and thienopyrimidine intermediates. These intermediates are then coupled through a sulfanylacetamide linkage. Key steps include:
Methoxyphenyl Intermediate Synthesis: This involves the acetylation of 2-methoxyaniline to form 5-(acetylamino)-2-methoxyaniline.
Thienopyrimidine Intermediate Synthesis: This involves the cyclization of appropriate precursors to form the 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core.
Coupling Reaction: The final step involves the reaction of the methoxyphenyl intermediate with the thienopyrimidine intermediate in the presence of a suitable sulfanylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thienopyrimidine moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and inflammation.
Interacting with DNA/RNA: Potentially binding to nucleic acids and influencing gene expression.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Key analogs and their substituent differences are summarized below:
Key Observations :
- Core Flexibility: Replacement of the thienopyrimidinone core with benzothieno or triazole systems alters planarity and electron density, impacting binding to flat enzymatic pockets.
- Ring Saturation: Hexahydrobenzothieno derivatives (e.g., ) introduce conformational rigidity, which may limit adaptability in dynamic binding sites.
Computational and Crystallographic Insights
- SHELX Refinement : Crystal structures of analogs (e.g., ) were refined using SHELXL, confirming the sulfanyl bridge’s geometry and dihedral angles critical for binding.
- Docking Studies : AutoDock Vina has been employed for similar acetamide derivatives, predicting enhanced affinity when electron-withdrawing groups (e.g., chlorophenyl) are present.
Pharmacological Implications (Hypothetical)
While explicit activity data for the target compound is unavailable, insights from analogs suggest:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the thieno[2,3-d]pyrimidinone core. Key steps include:
- Sulfanyl-acetamide coupling : Reaction of a thiol-containing intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Protection/deprotection strategies : Use acetyl or methoxy groups to protect reactive sites during synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product . Optimization requires monitoring reaction progress via TLC and adjusting parameters like temperature, solvent polarity, and stoichiometry .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy, acetyl, and sulfanyl groups) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns consistent with the molecular formula .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the acetyl and pyrimidinone moieties) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
Solubility data for structurally similar analogs indicate:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | Room temperature |
| Ethanol | ~10–15 | 40°C |
| Water | <1 | N/A |
| DMSO is preferred for in vitro assays, while ethanol/water mixtures are used for crystallization . |
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases or receptors, guided by the thienopyrimidinone scaffold’s known interactions .
- Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay) paired with Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
- Mutagenesis Studies : Compare activity in wild-type vs. mutant enzyme models to identify critical binding residues .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Core Modifications : Synthesize analogs with variations in:
- R₁ : Replace acetyl with carbamate or urea groups.
- R₂ : Vary methyl/methoxy substituents on the phenyl ring.
- R₃ : Explore alternative heterocycles (e.g., pyridine instead of thiophene) .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate Experiments : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare datasets using tools like PRISM to identify outliers or trends influenced by structural analogs (e.g., bromo vs. chloro substituents) .
- Crystallography : Resolve 3D structures (e.g., X-ray) to confirm stereochemical consistency between batches .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability : Assess half-life in human plasma using LC-MS to detect metabolite formation .
- Light Sensitivity : Store samples in amber vials and quantify photodegradation products via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
